molecular formula C19H15N5O3S B2869866 N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1257549-40-8

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2869866
CAS No.: 1257549-40-8
M. Wt: 393.42
InChI Key: ZNQNLNOJKKHFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic acetamide derivative characterized by three key structural features:

  • A benzothiadiazole core (2,1,3-benzothiadiazol-4-yl), a bicyclic aromatic system with two nitrogen atoms, conferring electron-deficient properties.
  • A 2-methoxyphenyl substituent at position 3 of the dihydropyridazinone, providing steric and electronic modulation.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-27-16-8-3-2-5-12(16)13-9-10-18(26)24(21-13)11-17(25)20-14-6-4-7-15-19(14)23-28-22-15/h2-10H,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQNLNOJKKHFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazole moiety linked to a dihydropyridazine derivative. Its molecular formula is C18H16N6O2SC_{18}H_{16}N_6O_2S, and it exhibits properties typical of benzothiadiazole derivatives, which are known for their diverse applications in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiadiazole derivatives. For instance, a series of related compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 10.7 μmol/mL, indicating potent efficacy against pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound B15.0 - 30.030.0 - 60.0

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Notably, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines with IC50 values ranging from 3.58 to 15.36 μM .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound CMCF-75.00
Compound DHeLa8.00
Compound EA54912.00

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. It is hypothesized that this compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

For instance, studies suggest that related compounds can inhibit VEGFR-2 and BRAF kinases, which are critical in tumor growth and angiogenesis . The binding affinity to these targets has been demonstrated through molecular docking studies.

Case Studies

Case Study 1: Anticancer Efficacy
In a study investigating the effects of benzothiadiazole derivatives on cancer cells, it was found that one derivative exhibited an IC50 value comparable to sorafenib (a known anticancer drug), demonstrating its potential as a therapeutic agent . The study also noted significant apoptosis induction in treated cells.

Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of similar compounds revealed promising results against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicated that specific substitutions on the benzothiadiazole ring enhanced antimicrobial efficacy.

Comparison with Similar Compounds

Structural Analogues with Varied Substituted Phenyl Groups

The position of methoxy substitution on the phenyl ring significantly influences activity. For example:

  • 3-Methoxyphenyl variant (C21H21N3O4, MW 379.41, ): The meta-substitution reduces steric hindrance compared to the ortho-substituted (2-methoxy) target compound. This may enhance binding to flat hydrophobic pockets in proteins.

Table 1: Substituent Effects on Key Properties

Compound Name Phenyl Substituent Molecular Weight Key Property Change
Target Compound 2-Methoxy 437.47 Steric hindrance, reduced rotation
3-Methoxyphenyl Analog (BG01058) 3-Methoxy 379.41 Enhanced hydrophobic interactions
BF38535 (4-Sulfamoylphenyl ethyl) 4-Sulfamoyl 442.49 Increased polarity, solubility

Benzothiadiazole vs. Benzothiazole Core Derivatives

The benzothiadiazole core distinguishes the target compound from benzothiazole -based acetamides (). Key differences include:

  • Electronic Effects : Benzothiadiazole’s two nitrogen atoms increase electron-withdrawing capacity compared to benzothiazole’s single nitrogen. This may enhance interactions with electron-rich biological targets.
  • Patented Derivatives: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (C17H14F3N3O3S, MW 405.37, ) prioritize lipophilicity via trifluoromethyl and trimethoxy groups, whereas the target compound balances polarity with its dihydropyridazinone moiety.

Table 2: Core Structure Comparison

Compound Type Core Structure Example Substituents Molecular Weight Notable Feature
Target Compound Benzothiadiazole 2-Methoxyphenyl 437.47 Electron-deficient core
Benzothiazole Patent Analog Benzothiazole 3,4,5-Trimethoxyphenyl 405.37 High lipophilicity, metabolic stability

Role of the Dihydropyridazinone Moiety

The 6-oxo-1,6-dihydropyridazinone group introduces conformational rigidity and hydrogen-bonding sites. Comparatively:

  • Thiazolidinone Derivatives (): Compounds like 2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide prioritize five-membered heterocycles, which may favor different binding geometries.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (MW 437.47) falls within the range of orally bioavailable drugs, though higher than simpler analogs (e.g., 379.41 for BG01058, ).
  • Metabolic Stability : Halogenated analogs (e.g., trifluoromethyl in ) resist oxidative metabolism, whereas methoxy groups may undergo demethylation, shortening half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.